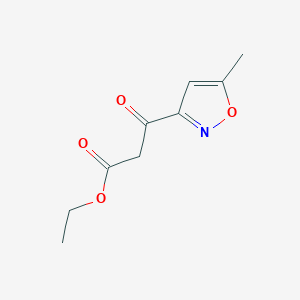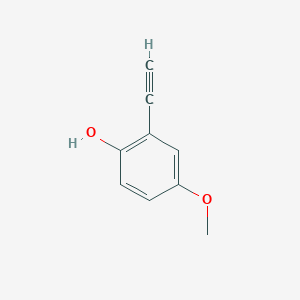![molecular formula C12H15BrFNO2 B12067883 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is a chemical compound with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol It is characterized by the presence of a morpholine ring attached to a 2-bromo-5-fluorophenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine typically involves the reaction of 2-bromo-5-fluorophenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(2-Chloro-5-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-4-fluorophenoxy)ethyl]morpholine
- 4-[2-(2-Bromo-5-chlorophenoxy)ethyl]morpholine
Uniqueness
4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H15BrFNO2 |
|---|---|
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
4-[2-(2-bromo-5-fluorophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C12H15BrFNO2/c13-11-2-1-10(14)9-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
InChI-Schlüssel |
BTUBQAUTPTVDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=C(C=CC(=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B12067814.png)







![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)



